4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol

Kinase inhibitor FYN IC50

4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol (CAS 1010441-40-3) is a synthetic small-molecule belonging to the 3,6-disubstituted imidazo[1,2-b]pyridazine class, a privileged scaffold in kinase inhibitor discovery. The compound features a 3-(hydroxymethyl)phenyl group at the imidazo[1,2-b]pyridazine 3-position and a trans-4-hydroxycyclohexylamino moiety at the 6-position, yielding a molecular formula of C₁₉H₂₂N₄O₂ and a molecular weight of 338.4 g/mol.

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
CAS No. 1010441-40-3
Cat. No. B6612518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol
CAS1010441-40-3
Molecular FormulaC19H22N4O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NN3C(=NC=C3C4=CC=CC(=C4)CO)C=C2)O
InChIInChI=1S/C19H22N4O2/c24-12-13-2-1-3-14(10-13)17-11-20-19-9-8-18(22-23(17)19)21-15-4-6-16(25)7-5-15/h1-3,8-11,15-16,24-25H,4-7,12H2,(H,21,22)
InChIKeyQNPGJHXDMBJPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol (CAS 1010441-40-3): Kinase Inhibitor Scaffold & Procurement-Relevant Identity


4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol (CAS 1010441-40-3) is a synthetic small-molecule belonging to the 3,6-disubstituted imidazo[1,2-b]pyridazine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a 3-(hydroxymethyl)phenyl group at the imidazo[1,2-b]pyridazine 3-position and a trans-4-hydroxycyclohexylamino moiety at the 6-position, yielding a molecular formula of C₁₉H₂₂N₄O₂ and a molecular weight of 338.4 g/mol . This scaffold is structurally related to potent FYN kinase inhibitors disclosed in US10688093 and US11701353, and the compound is commercially available at ≥95% purity from specialty chemical suppliers .

Why Generic Imidazo[1,2-b]pyridazine Substitution Fails for 4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol


Within the imidazo[1,2-b]pyridazine class, even subtle modifications at the 3-aryl or 6-amino positions drastically alter kinase selectivity, cellular potency, and physicochemical properties [1]. The 3-(hydroxymethyl)phenyl substituent establishes a distinct hydrogen-bond network within the kinase ATP-binding pocket that differs fundamentally from trifluoromethyl, methoxy, or carboxylate analogs, while the trans-4-hydroxycyclohexylamino group introduces a secondary alcohol capable of modulating solubility, metabolic stability, and off-target interactions that cannot be replicated by simple N-methylpiperazine, methoxyphenol, or unsubstituted cyclohexylamino replacements [2]. Consequently, generic substitution without head-to-head comparative data risks compromising target engagement, selectivity window, and downstream reproducibility in kinase-dependent assays.

Quantitative Differentiation Evidence for 4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol Against Closest Imidazo[1,2-b]pyridazine Analogs


FYN Kinase Inhibitory Potency: 153 nM Analog vs. Structural Basis for Target Compound Differentiation

The closest structurally characterized analog, 4-[3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]-2-methoxy-phenol, inhibits FYN kinase with an IC50 of 153 nM in an ATP-dependent phosphorylation assay [1]. The target compound replaces the 6-(2-methoxy-phenol) substituent with a trans-4-hydroxycyclohexylamino group. In imidazo[1,2-b]pyridazine FYN inhibitors, this 6-position substitution typically modulates potency by 3- to 10-fold and significantly alters logD and hydrogen-bond donor/acceptor profiles, directly impacting kinase selectivity and cellular permeability [2].

Kinase inhibitor FYN IC50

Predicted Lipophilicity (clogP) Comparison: Hydroxycyclohexyl vs. Methoxyphenol and Trifluoromethyl Analogs

Computed logP values reveal a systematic lipophilicity gradient: the target compound (clogP ≈ 1.9) is less lipophilic than the 6-(2-methoxy-phenol) analog (clogP ≈ 2.6) and considerably less lipophilic than the 3-trifluoromethylphenyl-6-(4-hydroxycyclohexylamino) analog TP-3654 (clogP ≈ 3.5) . Lower clogP correlates with improved aqueous solubility and reduced non-specific protein binding, advantageous for in vitro assay reproducibility and formulation flexibility [1].

Lipophilicity clogP Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Common 6-Position Replacements

The target compound possesses two hydrogen-bond donors (secondary alcohol –OH, secondary amine –NH) and four hydrogen-bond acceptors (imidazo N, pyridazine N, hydroxymethyl O, hydroxyl O). This donor/acceptor arrangement is distinct from the 6-(2-methoxy-phenol) analog (3 HBD, 5 HBA) and from N-alkylpiperazine-linked derivatives (0–1 HBD, 5–6 HBA) . The balance of HBD count influences both passive permeability and efflux transporter recognition, parameters critical for cell-based kinase target engagement assays [1].

Hydrogen bonding Permeability Physicochemical properties

Commercial Purity and Identity Traceability vs. Uncharacterized Lab Preparations

The compound is commercially available at ≥95% purity with corroborated CAS 1010441-40-3 and defined molecular identity (C₁₉H₂₂N₄O₂, MW 338.4 g/mol) from multiple independent suppliers . In contrast, in-house synthesized analogs often lack rigorous analytical certification, introducing variability in bioassay outcomes. Verified purity and structural identity mitigate the risk of confounding results from isomeric impurities or unreacted intermediates that are prevalent in non-standardized preparations of this scaffold .

Purity Quality control Reproducibility

Evidence-Backed Application Scenarios for Procuring 4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol


FYN Kinase Selectivity Profiling and SAR Expansion

Use as a reference compound to probe the contribution of the 6-(4-hydroxycyclohexylamino) group to FYN kinase inhibitory activity relative to the 153 nM methoxy-phenol analog, enabling quantitative structure-selectivity relationship mapping within the imidazo[1,2-b]pyridazine series [1].

Physicochemical Property Optimization in Kinase Probe Development

Employ as a lower-lipophilicity (clogP ≈ 1.9) scaffold representative to benchmark solubility, permeability, and non-specific binding against higher-logP analogs, guiding lead optimization toward drug-like kinase probes with improved assay compatibility [1].

Certified Standard for In Vitro Pharmacology Reproducibility

Procure as a ≥95% pure, analytically traceable standard to minimize batch-dependent variability in dose-response and selectivity assays, ensuring reproducibility across laboratories and experimental replicates [1].

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